5-(4-Methoxyphenyl)pyrimidine
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Overview
Description
5-(4-Methoxyphenyl)pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of a methoxyphenyl group at the 5-position of the pyrimidine ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methoxyphenyl)pyrimidine typically involves the condensation of 4-methoxybenzaldehyde with guanidine in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired pyrimidine derivative .
Industrial Production Methods: Industrial production of this compound can be achieved through a one-pot multicomponent reaction involving aldehydes, guanidine, and electron-deficient acetylenic compounds. This method offers high yields, short reaction times, and operational simplicity .
Chemical Reactions Analysis
Types of Reactions: 5-(4-Methoxyphenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrimidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
5-(4-Methoxyphenyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is used in the development of potential therapeutic agents for treating various diseases.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as cyclooxygenase (COX), by binding to their active sites. This inhibition leads to a reduction in the production of inflammatory mediators like prostaglandin E2 (PGE2), thereby exerting anti-inflammatory effects . Additionally, the compound can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .
Comparison with Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- 4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Comparison: While these compounds share the 4-methoxyphenyl group, their core structures differ, leading to variations in their chemical reactivity and biological activities. For example, 5-(4-Methoxyphenyl)-1H-indole and 5-(4-Methoxyphenyl)-1H-imidazole exhibit substrate-selective inhibition of linoleate oxygenase activity, whereas 5-(4-Methoxyphenyl)pyrimidine is more versatile in its applications, including antimicrobial and anticancer activities .
Properties
CAS No. |
69491-47-0 |
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Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)pyrimidine |
InChI |
InChI=1S/C11H10N2O/c1-14-11-4-2-9(3-5-11)10-6-12-8-13-7-10/h2-8H,1H3 |
InChI Key |
YTXBYDLGLGAHBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=CN=C2 |
Origin of Product |
United States |
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